Hmcef is classified as a small molecule drug candidate. It has been synthesized for research purposes and is primarily studied within the context of medicinal chemistry and pharmacology. Its structural features suggest it belongs to the class of β-carboline derivatives, which are known for various biological activities including antitumor and anti-inflammatory effects .
The synthesis of Hmcef involves several steps that typically include the formation of the β-carboline core followed by functionalization with hydroxymethyl and phenylalanine moieties. The synthetic route may utilize techniques such as:
The synthesis may require purification steps such as recrystallization or chromatography to isolate the desired product in high purity .
Hmcef has a complex molecular structure characterized by its β-carboline core and additional functional groups. The molecular formula is C₁₄H₁₅N₃O₂, indicating the presence of nitrogen and oxygen atoms that contribute to its biological activity.
Hmcef participates in various chemical reactions primarily related to its interactions with biological molecules. Key reactions include:
The mechanism of action of Hmcef revolves around its ability to inhibit P-selectin-mediated cell adhesion. By binding to P-selectin, Hmcef prevents the recruitment of inflammatory cells to sites of injury or infection, thus mitigating excessive inflammatory responses.
Hmcef has several promising applications in scientific research:
HMCEF (Chemical formula: C₂₂H₂₂N₃O₃) features a planar β-carboline moiety linked to L-phenylalanine via a hydroxymethyl-ethyl bridge. This configuration enables:
Table 1: Structural and Physicochemical Properties of HMCEF Nanoparticles
Characterization Parameter | Technique | Value | Biological Significance |
---|---|---|---|
Hydrodynamic diameter | DLS/NTA | 85 ± 12 nm | Enhanced EPR effect in tumors |
Core diameter | TEM | 68 ± 8 nm | Confirms nanoassembly |
Zeta potential | Electrophoresis | -25 mV | Moderate colloidal stability |
DNA binding energy | Molecular docking | -10.02 kcal/mol | High-affinity intercalation |
P-selectin—a cell adhesion molecule overexpressed on activated platelets, endothelial cells, and tumor surfaces—serves as HMCEF's primary target. Its inhibition disrupts critical oncogenic processes:
HMCEF concurrently addresses tumor proliferation and cancer-associated comorbidities through distinct mechanisms:
Tumor Growth Suppression
Thrombosis and Inflammation Modulation
Table 2: Efficacy Profile of HMCEF in Preclinical Cancer Models
Therapeutic Activity | Model System | Key Metric | Outcome |
---|---|---|---|
Tumor growth inhibition | S180 murine sarcoma | Tumor volume (day 21) | 72% reduction vs. control |
Antithrombotic action | Mouse thrombosis model | Thrombus weight | 60% decrease at 20 nmol/kg |
Anti-inflammatory effect | Mouse ear edema | Edema thickness | 55% reduction at 20 nmol/kg |
DNA damage induction | pBR22 plasmid | Cleavage sites | 8.2 sites/kb at 50 μM |
The nanoparticle formulation of HMCEF leverages key biophysical principles to overcome therapeutic limitations:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7